molecular formula C15H15NO2 B3045186 Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)- CAS No. 102827-03-2

Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-

Cat. No.: B3045186
CAS No.: 102827-03-2
M. Wt: 241.28 g/mol
InChI Key: WOXJBHQBQQJRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure: This compound is a benzophenone derivative featuring two aromatic substituents: a 4-(dimethylamino)phenyl group (electron-donating via resonance) and a 4-hydroxyphenyl group (electron-donating via resonance and hydrogen bonding). Key Properties:

  • Molecular Formula: C₁₅H₁₅NO₂ (calculated).
  • Functional Groups: Dimethylamino (-N(CH₃)₂), hydroxyl (-OH), and ketone (C=O).
  • Polarity: High due to the hydroxyl and dimethylamino groups, enhancing solubility in polar solvents.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXJBHQBQQJRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557402
Record name [4-(Dimethylamino)phenyl](4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102827-03-2
Record name [4-(Dimethylamino)phenyl](4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps:

  • Protection of 4-Hydroxyphenol :

    • 4-Hydroxyphenol is converted to 4-methoxyphenol using methyl iodide and a base such as potassium carbonate.
    • Alternative protection with tert-butyldimethylsilyl (TBS) chloride offers milder deprotection conditions.
  • Friedel-Crafts Acylation :

    • The protected phenol reacts with 4-(dimethylamino)benzoyl chloride in the presence of AlCl₃ or FeCl₃.
    • Typical solvents include dichloromethane or nitrobenzene, with reaction temperatures ranging from 0°C to room temperature.
  • Deprotection :

    • The methyl ether is cleaved using BBr₃ in dichloromethane, while TBS groups are removed with tetra-n-butylammonium fluoride (TBAF).

Key Considerations :

  • Yield optimization depends on the steric and electronic effects of the protecting group.
  • Over-acylation or polymerization side reactions are minimized by controlling stoichiometry and catalyst loading.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methods offer modularity for constructing unsymmetrical diaryl ketones. A Suzuki-Miyaura-like coupling between aryl boronic acids and acyl halides has been adapted for this synthesis.

Protocol:

  • Preparation of Aryl Boronic Acids :

    • 4-(Dimethylamino)phenylboronic acid and 4-hydroxyphenylboronic acid are synthesized via lithiation-borylation.
  • Coupling with Carbonyl Precursors :

    • A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between the boronic acids and a carbonyl source such as carbon monoxide under pressurized conditions.
    • Alternative acyl chlorides or ketene equivalents may serve as electrophiles.

Advantages :

  • Enables regioselective formation of the ketone bridge.
  • Compatible with sensitive functional groups when mild bases (e.g., K₂CO₃) are used.

Grignard Reagent-Based Ketone Formation

The nucleophilic addition of Grignard reagents to carbonyl compounds provides a route to diaryl ketones.

Methodology:

  • Synthesis of Aryl Grignard Reagents :

    • 4-(Dimethylamino)phenylmagnesium bromide is prepared from 4-bromo-N,N-dimethylaniline and magnesium turnings.
    • 4-Hydroxyphenylmagnesium iodide is generated in situ under anhydrous conditions.
  • Reaction with Diethyl Carbonate :

    • Sequential addition of Grignard reagents to diethyl carbonate yields the target ketone after acidic workup.

Challenges :

  • Competing nucleophilic attacks may lead to mixed products.
  • The phenolic hydroxyl group requires protection prior to Grignard formation.

Ullmann-Type Coupling for Aryl Ketone Synthesis

Copper-catalyzed Ullmann couplings between aryl halides and phenols have been modified for ketone synthesis.

Procedure:

  • Substrate Preparation :

    • 4-(Dimethylamino)iodobenzene and 4-hydroxyphenylboronic acid are used as coupling partners.
  • Catalytic System :

    • CuI and 1,10-phenanthroline in DMF at 110°C promote C–O bond formation.
    • The ketone is introduced via a carbonyl-containing ligand or post-coupling oxidation.

Limitations :

  • High temperatures and prolonged reaction times may degrade sensitive substituents.
  • Limited scope for electron-rich aryl halides due to reduced oxidative addition rates.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Yield (%) Temperature (°C) Key Advantages
Friedel-Crafts AlCl₃, Protected Phenol 45–60 0–25 High regioselectivity
Palladium-Catalyzed Pd(PPh₃)₄, CO 50–70 80–120 Modular substrate scope
Grignard Addition Mg, Diethyl Carbonate 30–50 −78 to 25 No need for pre-functionalized halides
Ullmann Coupling CuI, 1,10-Phenanthroline 40–55 100–110 Compatible with boronic acids

Oxidation of Leuco Dyes

Analogous to the oxidation of bis-phenol derivatives reported in the literature, the target compound may be accessible via oxidative coupling of a leuco precursor.

Pathway:

  • Synthesis of Leuco Intermediate :

    • Condensation of 4-(dimethylamino)phenol and 4-hydroxyphenylmethanol under acidic conditions.
  • Oxidation to Quinone Methide :

    • Treatment with ammonium persulfate or DDQ in acetonitrile yields the diaryl ketone.

Applications :

  • This method is advantageous for generating chromophoric derivatives with tunable electronic properties.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(dimethylamino)phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the dimethylamino group.

Major Products Formed

    Oxidation: Formation of 4-(dimethylamino)benzophenone.

    Reduction: Formation of 4-(dimethylamino)phenylmethanol.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H17NO2
  • CAS Number : 90-94-8
  • Molecular Weight : 255.32 g/mol
  • Structure : The compound features a ketone functional group attached to a dimethylamino group and a hydroxyphenyl group, contributing to its reactivity and utility in various applications.

Industrial Applications

  • Dyes and Pigments :
    • Michler's ketone is primarily used as an intermediate in the production of dyes and pigments. It can be found in residues from manufacturing processes in paper products and inks used in pens .
    • Its ability to enhance color stability makes it valuable in the formulation of high-performance dyes.
  • Electronics Manufacturing :
    • The compound is utilized in the electronics industry, particularly in the production of dry film products. Its properties allow it to function effectively as a photoresist material, which is essential in photolithography processes .
  • Chemical Synthesis :
    • Michler's ketone serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for various modifications that can lead to more complex structures.

Health and Environmental Considerations

  • Michler's ketone has been identified as a potential carcinogen based on studies indicating its effects on laboratory animals. This classification has prompted regulatory scrutiny regarding its use in consumer products .
  • In Canada, the government has assessed the substance under its Chemicals Management Plan due to concerns about human health risks associated with exposure . Measures are being taken to limit its presence in consumer products, particularly cosmetics.

Research Applications

  • Pharmaceutical Development :
    • Research has explored Michler's ketone as a precursor for developing novel therapeutic agents. Its structural properties make it suitable for modifications that can lead to compounds with biological activity.
  • Material Science :
    • Studies have investigated the use of Michler's ketone in polymer chemistry, where it can act as a cross-linking agent or a stabilizer for various materials .

Case Studies

Application AreaDescriptionFindings
Dye ProductionUtilization in textile dyesEnhanced color fastness and stability observed .
ElectronicsUse in photoresistsEffective performance in photolithography processes noted .
PharmaceuticalSynthesis of drug intermediatesPromising results in creating compounds with potential therapeutic effects .

Mechanism of Action

The mechanism of action of Methanone, 4-(dimethylamino)phenyl- involves its interaction with various molecular targets. In photoinitiation, the compound absorbs UV light, leading to the formation of reactive radicals that initiate polymerization. In biological systems, it can interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Bis[4-(Dimethylamino)phenyl]methanone (Michler’s Ketone)

  • Structure: Symmetric benzophenone with two 4-(dimethylamino)phenyl groups.
  • Molecular Weight : 268.34 g/mol .
  • Applications : Intermediate in dye synthesis (e.g., auramine) and electronics manufacturing .
  • Key Differences: Symmetry: Michler’s ketone is symmetric, whereas the target compound is asymmetric. Reactivity: The hydroxyl group in the target compound enables hydrogen bonding and acid-base interactions, absent in Michler’s ketone. Toxicity: Michler’s ketone is a suspected carcinogen , while hydroxylated derivatives may exhibit reduced toxicity .

(4-Aminophenyl)[4-(Dimethylamino)phenyl]methanone

  • Structure: Features an amino (-NH₂) group instead of a hydroxyl (-OH) group.
  • Molecular Weight : 240.30 g/mol .
  • Applications: Potential use in photodynamic therapy or as a fluorescence probe.
  • Key Differences: Acidity/Basicity: The amino group is basic (pKa ~5), while the hydroxyl group is acidic (pKa ~10). Solubility: The amino derivative may exhibit lower aqueous solubility compared to the hydroxylated analog.

(4-Hydroxyphenyl)(4-Phenyl-1H-imidazol-2-yl)methanone

  • Structure: Contains an imidazole ring fused to the benzophenone core.
  • Molecular Weight : 280.08 g/mol (exact mass) .
  • Applications : Studied as a tubulin polymerization inhibitor in anticancer research .
  • Key Differences: Bioactivity: The imidazole ring enhances binding to biological targets (e.g., tubulin) compared to simpler benzophenones. HPLC Retention: Shorter retention time (3.54 min) than dimethylamino analogs (5.43 min), indicating higher polarity .

Bis(4-(5-(N-Cyclohexylamino)-1,3,4-Thiadiazol-2-yl)Phenyl)methanone

  • Structure : Thiadiazole rings introduce sulfur and nitrogen heteroatoms.
  • Molecular Weight : ~550 g/mol (estimated) .
  • Applications : Antimicrobial and antibiofilm activity .
  • Key Differences: Electronic Effects: Thiadiazole rings are electron-withdrawing, contrasting with the electron-donating groups in the target compound. Biological Targets: Thiadiazole derivatives target microbial efflux pumps, whereas hydroxyl/dimethylamino benzophenones may interact with eukaryotic enzymes .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

Compound ¹H NMR (δ) Highlights HRMS ([M+H]⁺) HPLC Retention (min)
Target Compound Aromatic protons: 6.8–7.5 ppm; -OH: ~5 ppm (broad) 242.118 (calc) ~4.5 (predicted)
Michler’s Ketone Aromatic protons: 7.2–7.8 ppm 269.128 6.40
(4-Hydroxyphenyl)(imidazol-2-yl)methanone Imidazole protons: 7.1–7.3 ppm; -OH: ~5 ppm 281.0967 3.54

Polarity and Solubility

  • Hydroxyl Group : Enhances aqueous solubility (e.g., 99.8% purity via HPLC with polar mobile phase ).
  • Dimethylamino Group: Increases lipid solubility, aiding membrane permeability in drug design .

Biological Activity

Methanone, 4-(dimethylamino)phenyl-, commonly referred to as 4-(dimethylamino)benzophenone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its antioxidant, anti-inflammatory, and potential therapeutic applications.

Chemical Structure

  • Chemical Formula: C15_{15}H15_{15}NO
  • Molecular Weight: 225.2857 g/mol
  • IUPAC Name: Methanone, 4-(dimethylamino)phenyl-

The compound features a dimethylamino group and a hydroxyphenyl moiety, which are critical for its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to Methanone exhibit significant antioxidant activity. For instance, molecular docking studies have shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in cells . The antioxidant capacity is often correlated with the presence of hydroxyl groups that stabilize free radicals.

Anti-inflammatory Effects

Methanone has been associated with anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory processes . This inhibition can be beneficial in managing conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Its structure allows for interaction with bacterial membranes, leading to increased permeability and subsequent cell death. This activity is particularly noted in derivatives of the compound that enhance its binding affinity to microbial targets .

Case Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on a series of benzophenone derivatives, including Methanone, revealed their potential as dual-action agents against oxidative stress and inflammation. The compounds were tested in vitro using cell lines exposed to oxidative stressors. Results indicated a significant reduction in cell damage markers upon treatment with Methanone derivatives .

Case Study 2: Antimicrobial Efficacy

In another investigation, Methanone was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a concentration-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of COX enzyme activity
AntimicrobialEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methanone, 4-(dimethylamino)phenyl- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or Friedel-Crafts acylation . For example, Mannich reactions involving formaldehyde, dimethylamine, and phenolic precursors (e.g., 4-hydroxyphenyl derivatives) under ethanol solvent at controlled temperatures (e.g., 60–80°C) yield structurally similar methanones. Purification typically involves recrystallization or column chromatography .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Key proton environments include:
  • 4-hydroxyphenyl group : Aromatic protons at δ ~6.7–7.3 ppm (doublets, J = 8–10 Hz).
  • 4-dimethylaminophenyl group : Protons at δ ~3.0 ppm (singlet, N(CH₃)₂) and aromatic protons at δ ~7.4–7.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₆H₁₈N₂O₂ is 294.1369 ; observed [M+H]⁺ should match within 5 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Retention times (e.g., ~3.5–6.4 minutes) and purity (>95%) should be validated against standards .

Q. What are the stability concerns and recommended storage conditions?

  • Methodological Answer : The compound is stable under dry, inert conditions (argon atmosphere) at 2–8°C. Avoid prolonged exposure to light, moisture, or strong oxidizers. No decomposition products are reported, but periodic NMR/LC-MS monitoring is advised .

Advanced Research Questions

Q. How can substituent modifications on the methanone core enhance its biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show:

  • Hydroxyl group substitution : Replacing 4-hydroxyphenyl with electron-withdrawing groups (e.g., halogens) increases lipophilicity and antiproliferative activity in cancer cell lines (IC₅₀ improved by 2–3×) .
  • Dimethylamino group : N-methylation reduces metabolic instability but may decrease tubulin-binding affinity. Comparative assays (e.g., competitive binding with colchicine) are recommended .

Q. What computational strategies predict the compound’s interaction with biological targets like tubulin?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin’s colchicine-binding site. Focus on hydrogen bonding with β-tubulin residues (e.g., Thr179, Asn258) and hydrophobic contacts .
  • Quantitative Structure-Property Relationship (QSPR) : Train models on logP, polar surface area, and dipole moment to predict bioavailability. Validation requires in vitro permeability assays (e.g., Caco-2 cells) .

Q. How can researchers resolve contradictions in toxicity data across studies?

  • Methodological Answer :

  • In vitro assays : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) on HepG2 cells. Compare results against Michler’s ketone (CAS 90-94-8), which lacks carcinogenicity classification per IARC .
  • In vivo studies : Use rodent models to assess acute toxicity (LD₅₀) and chronic exposure effects. Prioritize metabolites identified via LC-MS/MS .

Q. What strategies improve the compound’s bioavailability for pharmacological applications?

  • Methodological Answer :

  • Pro-drug design : Esterify the hydroxyl group (e.g., acetyl or PEG derivatives) to enhance solubility. Validate hydrolysis rates in simulated gastric fluid .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release. Monitor plasma half-life in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.